molecular formula C20H28O3Si B12647439 Methoxymethylbis(3-phenylpropoxy)silane CAS No. 83929-22-0

Methoxymethylbis(3-phenylpropoxy)silane

Cat. No.: B12647439
CAS No.: 83929-22-0
M. Wt: 344.5 g/mol
InChI Key: PRJDWFRZNBSGCD-UHFFFAOYSA-N
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Description

Overview of Organosilane Chemical Diversity and Functional Group Regioselectivity

Organosilanes are characterized by the presence of at least one silicon-carbon (Si-C) bond and can possess a wide variety of organic and hydrolyzable functional groups attached to the silicon atom. This dual functionality allows them to act as molecular bridges between inorganic and organic materials. specialchem.com The diversity of organosilanes stems from the ability to vary both the organic substituent (R) and the hydrolyzable group (X) in the general formula RₙSiX₄₋ₙ. The organic group can impart specific functionalities such as hydrophobicity or reactivity towards organic polymers, while the hydrolyzable groups, typically alkoxy or acyloxy groups, enable reaction with inorganic substrates and self-condensation. vulcanchem.com

The reactivity of these hydrolyzable groups is a key aspect of organosilane chemistry. Hydrolysis of alkoxysilanes, for instance, is a crucial step in many of their applications and proceeds via nucleophilic attack on the silicon atom. yg-1.com This reaction can be catalyzed by either acids or bases. ontosight.ai Under acidic conditions, the alkoxy group is protonated, making the silicon center more electrophilic and susceptible to attack by water. yg-1.comontosight.ai In basic media, a hydroxyl anion directly attacks the silicon atom. yg-1.comontosight.ai The rate of this hydrolysis is influenced by steric and electronic effects of the substituents on the silicon atom. rsc.org

Regioselectivity, the control of reaction at a specific site in a molecule with multiple reactive sites, is a critical consideration in the synthesis of functional organosilanes. For example, the hydrosilylation of alkenes and alkynes, a common method for forming Si-C bonds, can yield different isomers depending on the catalyst and reaction conditions. researchgate.netrsc.org Ligand-controlled regioselectivity has emerged as a powerful strategy to direct the addition of a silyl (B83357) group to a specific carbon atom of a double or triple bond, allowing for the synthesis of either linear or branched products from the same starting material. This level of control is essential for creating organosilanes with precisely defined structures and properties.

Academic Significance of Organosilanes in Contemporary Chemical Research

The academic significance of organosilanes has grown substantially in recent decades, driven by their versatility and unique reactivity. They are no longer just viewed as coupling agents but are now integral to various areas of advanced chemical research. In catalysis, for example, organosilanes are used as reducing agents and as precursors to novel catalytic systems. The development of transition-metal-catalyzed cross-coupling reactions involving organosilanes, such as the Hiyama coupling, has provided powerful tools for the formation of carbon-carbon bonds in organic synthesis.

Recent research has focused on the development of novel synthetic methodologies for the preparation of complex organosilanes with tailored functionalities. This includes the synthesis of chiral organosilanes, which are of interest in asymmetric catalysis and materials science. researchgate.net Furthermore, the ability of organosilanes to form well-defined inorganic-organic hybrid materials through sol-gel processes has opened up new avenues in materials science, leading to the creation of materials with unique optical, electronic, and mechanical properties. The study of the hydrolysis and condensation kinetics of organosilanes remains an active area of research, as a deeper understanding of these processes is crucial for controlling the structure and properties of the resulting materials. yg-1.comrsc.org

Structural Elucidation and Nomenclatural Aspects of Methoxymethylbis(3-phenylpropoxy)silane within the Organosilane Class

This compound is an organosilane that contains a central silicon atom bonded to one methyl group, one methoxy (B1213986) group, and two 3-phenylpropoxy groups. specialchem.com The systematic IUPAC name for this compound is methoxy-methyl-bis(3-phenylpropoxy)silane. Its chemical structure confers a combination of properties. The two phenylpropoxy groups, with their aromatic rings, contribute to hydrophobicity and thermal stability. specialchem.com The methoxy group is a hydrolyzable group, meaning it can react with water to form a silanol (B1196071) (Si-OH) group, which is a key step in the crosslinking and adhesion-promoting functions of such silanes. specialchem.com The methyl group attached directly to the silicon atom is generally non-reactive under typical application conditions.

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Key Signals
¹H NMR Signals for methyl protons (Si-CH₃), methoxy protons (O-CH₃), methylene (B1212753) protons of the propoxy chain (-O-CH₂-CH₂-CH₂-), and aromatic protons of the phenyl groups. The chemical shifts would be influenced by the electronegativity of the neighboring atoms.
¹³C NMR Distinct signals for the methyl carbon, methoxy carbon, the three different carbons of the propoxy chain, and the carbons of the phenyl ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely show the loss of the methoxy group, the phenylpropoxy groups, and other characteristic fragments.
IR Spectroscopy Characteristic absorption bands for Si-O-C stretching, C-O stretching, aliphatic and aromatic C-H stretching, and Si-C stretching. The absence of a broad O-H stretch would indicate the absence of hydrolyzed silanol groups.

This table is based on general principles of spectroscopy for organosilanes and is not derived from experimentally obtained data for the specific compound.

Historical Context of Phenylpropoxy and Methoxysilane Development in Synthetic Chemistry

The development of organosilicon chemistry dates back to the 19th century, with significant advancements occurring in the mid-20th century. The initial focus was on the synthesis and characterization of simple organosilanes. The commercial use of organofunctional silanes as coupling agents began to grow steadily in the 1950s. ontosight.ai These early coupling agents were developed to improve the adhesion between inorganic reinforcements, like glass fibers, and organic polymer matrices. ontosight.ai

The development of methoxysilanes was a crucial step in this process. Methoxy- and other alkoxysilanes offered a more controlled and less corrosive alternative to chlorosilanes for hydrolysis and condensation reactions. The hydrolysis of methoxysilanes was studied as early as the 1950s, laying the groundwork for their use in a wide range of applications. The direct synthesis of methoxysilanes from silicon and methanol (B129727) was reported in the mid-20th century, providing an industrial route to these important precursors.

The introduction of phenyl-containing groups into organosilanes was driven by the need for materials with enhanced thermal stability and compatibility with aromatic polymers. While the specific historical development of the 3-phenylpropoxy group is not extensively documented in dedicated historical reviews, its emergence can be seen as part of the broader trend of synthesizing organosilanes with tailored organic functionalities. The synthesis of such compounds often relies on the hydrosilylation of allylbenzene (B44316) or related unsaturated precursors with a suitable hydridosilane, a reaction that has been extensively studied and optimized over the years. The combination of a methoxy group for controlled reactivity and phenylpropoxy groups for enhanced performance characteristics exemplifies the sophisticated molecular design that has become a hallmark of modern organosilane chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83929-22-0

Molecular Formula

C20H28O3Si

Molecular Weight

344.5 g/mol

IUPAC Name

methoxy-methyl-bis(3-phenylpropoxy)silane

InChI

InChI=1S/C20H28O3Si/c1-21-24(2,22-17-9-15-19-11-5-3-6-12-19)23-18-10-16-20-13-7-4-8-14-20/h3-8,11-14H,9-10,15-18H2,1-2H3

InChI Key

PRJDWFRZNBSGCD-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C)(OCCCC1=CC=CC=C1)OCCCC2=CC=CC=C2

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations Involving Methoxymethylbis 3 Phenylpropoxy Silane

Hydrolysis Pathways of Methoxymethylbis(3-phenylpropoxy)silane

First Hydrolysis: CH₃Si(OCH₃)(O(CH₂)₃C₆H₅)₂ + H₂O → CH₃Si(OH)(O(CH₂)₃C₆H₅)₂ + CH₃OH

Second Hydrolysis: CH₃Si(OH)(O(CH₂)₃C₆H₅)₂ + H₂O → CH₃Si(OH)₂(O(CH₂)₃C₆H₅) + C₆H₅(CH₂)₃OH

Third Hydrolysis: CH₃Si(OH)₂(O(CH₂)₃C₆H₅) + H₂O → CH₃Si(OH)₃ + C₆H₅(CH₂)₃OH

The relative rates of these steps are influenced by the nature of the alkoxy groups and the reaction conditions.

Under acidic conditions, the hydrolysis of alkoxysilanes is generally faster than under neutral or basic conditions. osti.gov The mechanism involves the protonation of the oxygen atom of the alkoxy group, making it a better leaving group. vulcanchem.com This is followed by a nucleophilic attack by water on the silicon atom.

The proposed mechanism for the acid-catalyzed hydrolysis of an alkoxysilane is as follows:

Protonation: The reaction is initiated by the rapid and reversible protonation of the oxygen atom of an alkoxy group. For this compound, this can occur at either the methoxy (B1213986) or the phenylpropoxy group. R-O-Si(R')₃ + H₃O⁺ ⇌ [R-O(H)-Si(R')₃]⁺ + H₂O

Nucleophilic Attack: A water molecule then attacks the electrophilic silicon center in a backside attack, leading to a five-coordinate transition state. [R-O(H)-Si(R')₃]⁺ + H₂O → [H₂O---Si(R')₃---O(H)R]⁺

Leaving Group Departure: The protonated alcohol molecule departs, and a proton is transferred from the incoming water molecule to another water molecule, regenerating the hydronium ion catalyst and forming the silanol (B1196071). [H₂O---Si(R')₃---O(H)R]⁺ → HO-Si(R')₃ + ROH + H⁺

The rate of acid-catalyzed hydrolysis is influenced by the steric bulk of the alkoxy groups. Generally, smaller alkoxy groups hydrolyze faster. osti.gov Therefore, for this compound, the methoxy group is expected to hydrolyze more rapidly than the bulkier 3-phenylpropoxy groups.

In basic solutions, the hydrolysis of alkoxysilanes proceeds via a different mechanism, involving the direct nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. vulcanchem.com

The proposed mechanism for the base-catalyzed hydrolysis of an alkoxysilane is as follows:

Nucleophilic Attack: A hydroxide ion (OH⁻) directly attacks the silicon atom, which can expand its coordination sphere to form a pentacoordinate intermediate. OH⁻ + Si(OR)₄ → [HO-Si(OR)₄]⁻

Leaving Group Departure: The intermediate then rearranges, leading to the expulsion of an alkoxide ion (RO⁻). [HO-Si(OR)₄]⁻ → HOSi(OR)₃ + RO⁻

Protonation of Alkoxide: The alkoxide ion is a strong base and is rapidly protonated by water in the medium to form an alcohol. RO⁻ + H₂O → ROH + OH⁻

The rate of base-catalyzed hydrolysis is sensitive to both electronic and steric effects of the substituents on the silicon atom. researchgate.net

Hydrolysis of alkoxysilanes can also occur under neutral pH conditions, although the rate is significantly slower compared to acid- or base-catalyzed reactions. afinitica.comshinetsusilicone-global.com In the absence of external catalysts, water itself acts as the nucleophile. The mechanism is thought to involve the coordination of one or more water molecules to the silicon atom, facilitating the cleavage of the Si-O bond. gelest.comshinetsusilicone-global.com

The interaction begins with the formation of a pentacoordinate silicon species where a water molecule coordinates to the silicon center. gelest.com Subsequent proton transfer to the alkoxy group leads to the elimination of an alcohol molecule. The rigidity and steric hindrance around the silicon atom can influence the stability of these water-coordinated intermediates. gelest.comshinetsusilicone-global.com For this compound, the bulky 3-phenylpropoxy groups would sterically hinder the approach of water molecules, contributing to a slower hydrolysis rate under neutral conditions. In high-purity water and non-glass containers, alkoxysilanes without autocatalytic functionality can remain stable for extended periods. osti.gov

The rates of hydrolysis of alkoxysilanes are significantly influenced by the nature of the organic substituents attached to the silicon atom. Both electronic and steric effects play a crucial role.

Electronic Effects: Electron-donating groups attached to the silicon atom generally decrease the rate of hydrolysis under basic conditions by reducing the electrophilicity of the silicon atom. Conversely, electron-withdrawing groups increase the rate. In acid-catalyzed hydrolysis, the electronic effects are less pronounced but can still play a role. The phenyl group in the 3-phenylpropoxy substituent has an electron-withdrawing inductive effect which can influence the reactivity.

Steric Effects: The steric bulk of the alkoxy groups has a profound impact on the hydrolysis rate. Larger and more branched alkoxy groups sterically hinder the approach of the nucleophile (water or hydroxide ion) to the silicon center, thus slowing down the reaction. researchgate.net In this compound, the methoxy group is sterically smaller than the 3-phenylpropoxy group. Consequently, the hydrolysis of the methoxy group is expected to be kinetically favored over the hydrolysis of the 3-phenylpropoxy groups. gelest.com

The following table illustrates the general trend of hydrolysis rates for different alkoxy groups under acidic conditions:

Alkoxy GroupRelative Hydrolysis Rate
Methoxy (-OCH₃)Fastest
Ethoxy (-OC₂H₅)Intermediate
Propoxy (-OC₃H₇)Slow
Isopropoxy (-OCH(CH₃)₂)Slower
tert-Butoxy (-OC(CH₃)₃)Slowest

This table provides a generalized comparison and actual rates can vary based on specific reaction conditions.

Condensation Reactions of Silanol Intermediates

The silanol groups (Si-OH) formed during the hydrolysis of this compound are typically unstable and readily undergo condensation reactions to form siloxane (Si-O-Si) linkages. vulcanchem.comafinitica.com These reactions are responsible for the formation of oligomeric and polymeric structures.

Condensation can occur between two silanol groups (releasing a water molecule) or between a silanol group and an unhydrolyzed alkoxy group (releasing an alcohol molecule). researchgate.net

Water-producing condensation: ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O

Alcohol-producing condensation: ≡Si-OH + RO-Si≡ → ≡Si-O-Si≡ + ROH

Like hydrolysis, condensation reactions are also catalyzed by acids and bases. The pH of the reaction medium not only affects the rate of condensation but also influences the structure of the resulting polysiloxane network. vulcanchem.com The steric hindrance from the remaining 3-phenylpropoxy groups and the methyl group on the silicon atom in the silanol intermediates of this compound will influence the rate and extent of condensation, as well as the architecture of the final polymer. Terminal silanol groups on polydimethylsiloxanes are susceptible to condensation under both mild acid and base conditions.

Homocondensation versus Heterocondensation Processes

The chemical transformations of this compound are initiated by the hydrolysis of its alkoxy groups, primarily the methoxy group, to form silanol intermediates (Si-OH). Following hydrolysis, these silanols are highly reactive and undergo condensation to form siloxane bonds (Si-O-Si), which are the backbone of polysiloxane networks. These condensation reactions can proceed through two primary pathways: homocondensation and heterocondensation.

Homocondensation refers to the self-condensation of this compound molecules with one another. After hydrolysis, a silanol-containing molecule of this compound can react with another identical molecule (or a partially hydrolyzed one) to form a dimer, and subsequently, larger oligomers and polymers. This process is central to the formation of a polymeric network from a single precursor.

Heterocondensation , on the other hand, involves the reaction of hydrolyzed this compound with other types of molecules containing hydroxyl groups. In many applications, this involves the reaction with hydroxyl groups present on the surface of inorganic substrates like glass or metal oxides. This process is often referred to as grafting and is key to its function as an adhesion promoter. nih.gov Heterocondensation can also occur with other types of silanes or organic polymers that have been functionalized with hydroxyl groups.

The balance between homocondensation and heterocondensation is a critical factor in determining the final properties of the material. nih.gov For instance, in surface modification applications, a high degree of heterocondensation is desired to ensure strong adhesion to the substrate. Conversely, when used as a crosslinker within a polymer matrix, a controlled level of homocondensation is necessary to build up the crosslinked network. Recent studies on other silanes, such as aminopropyltriethoxysilane (APTES), have highlighted that what is often assumed to be grafting (heterocondensation) can be predominantly homocondensation, leading to physisorbed networks with sparse anchoring points to the surface. nih.gov

Process Description Reactants Primary Product
Homocondensation Self-condensation of the silane (B1218182).Two hydrolyzed this compound molecules.Dimer/Oligomer of this compound.
Heterocondensation Condensation with a different molecule.Hydrolyzed this compound and a hydroxyl-containing substrate/molecule.Siloxane bond between the silane and the other molecule.

Catalytic Influences on Condensation Kinetics and Network Formation

The rates of hydrolysis and condensation of organoalkoxysilanes are significantly influenced by catalysts, which can be either acidic or basic. acs.org The choice of catalyst affects not only the reaction kinetics but also the structure of the resulting polysiloxane network.

Under acidic conditions , the hydrolysis of alkoxysilanes is generally rapid. gelest.com The mechanism involves the protonation of the alkoxy group, making it a better leaving group. gelest.com Acid catalysis tends to favor the formation of more linear or randomly branched polymer structures.

In alkaline media , the condensation reaction is typically accelerated. nih.gov The mechanism involves the nucleophilic attack of a deprotonated silanol (silanolate) on a neutral silicon atom. nih.gov Base catalysis often leads to more highly crosslinked and particulate structures.

The specific structure of this compound, with one methoxy and two bulkier 3-phenylpropoxy groups, suggests a stepwise hydrolysis. The less sterically hindered methoxy group is expected to hydrolyze more rapidly than the 3-phenylpropoxy groups. gelest.com The reaction conditions, including the type and concentration of the catalyst, pH, and the water-to-silane ratio, are critical parameters for controlling the final network architecture. acs.org

Catalyst Type Effect on Hydrolysis Effect on Condensation Resulting Network Structure
Acid RapidSlower than base-catalyzedMore linear or randomly branched
Base Slower than acid-catalyzedRapidHighly crosslinked, particulate

Polymerization Mechanisms of Organosilanes

The polymerization of organoalkoxysilanes like this compound is a complex process that transforms the monomeric silane into a three-dimensional polysiloxane network. This transformation is the basis for the formation of durable coatings, adhesives, and sealants.

Stepwise Polymerization Processes (Hydrolysis-Condensation-Polymerization)

The polymerization of this compound proceeds via a step-growth mechanism, which can be broken down into two fundamental steps: hydrolysis and condensation. rsc.orgdakenchem.com

Hydrolysis: The process begins with the hydrolysis of the alkoxy groups (methoxy and 3-phenylpropoxy) in the presence of water to form silanol (Si-OH) groups and the corresponding alcohols (methanol and 3-phenylpropanol). rsc.orgdakenchem.com This reaction can be catalyzed by acids or bases. For this compound, the hydrolysis can occur in a stepwise manner, with the methoxy group likely hydrolyzing first due to its lower steric hindrance. gelest.com

Condensation: The newly formed silanol groups are reactive and can undergo condensation reactions with other silanols (water-producing condensation) or with remaining alkoxy groups (alcohol-producing condensation) to form stable siloxane (Si-O-Si) bonds. rsc.org These condensation reactions are what lead to the growth of the polymer chain and the formation of a network.

This stepwise process allows for the gradual build-up of the polymer structure, from monomers to dimers, oligomers, and finally a crosslinked network.

Kinetics of Organoalkoxysilane Polymerization: Controlling Factors and Rate Equations

Controlling Factors:

pH: The pH of the reaction medium has a profound effect on the rates of both hydrolysis and condensation. Acidic or basic conditions are typically required to achieve reasonable reaction rates. rsc.org

Water/Silane Ratio: The molar ratio of water to silane influences the extent of hydrolysis. A higher ratio generally leads to more complete hydrolysis. rsc.org

Catalyst: The type and concentration of the catalyst can dramatically alter the reaction rates and mechanism. rsc.org

Solvent: The solvent can affect the solubility of the reactants and intermediates, as well as influence the reaction rates. nih.gov

Temperature: As with most chemical reactions, increasing the temperature generally increases the rates of hydrolysis and condensation. researchgate.net

Organic Substituents: The nature of the organic groups attached to the silicon atom (in this case, methyl and 3-phenylpropoxy) influences reactivity through steric and electronic effects. The bulky 3-phenylpropoxy groups are expected to slow down the reaction rates compared to smaller alkoxy groups. researchgate.net

Formation of Polysiloxane and Silsesquioxane Networks

The condensation of trifunctional organosilanes, those with three hydrolyzable groups, can lead to the formation of silsesquioxane networks. Silsesquioxanes are a class of organosilicon compounds with the general formula (RSiO1.5)n, where R is an organic group. researchgate.net They can exist as cage-like molecules or as random or ladder-like polymers.

While this compound is technically a difunctional silane in terms of its alkoxy groups, the presence of the non-hydrolyzable methyl group means that its polymerization will primarily lead to the formation of linear or branched polysiloxane chains, rather than a highly crosslinked silsesquioxane network that would arise from a trifunctional silane. However, if used in conjunction with trifunctional silanes, it can be incorporated into silsesquioxane structures, acting as a chain modifier or to introduce specific functionalities. The phenyl groups in the 3-phenylpropoxy substituents can impart thermal stability and hydrophobicity to the resulting polymer network.

Other Significant Chemical Transformations

Beyond hydrolysis and condensation, the organic moieties of this compound can potentially undergo other chemical transformations, although these are generally not the primary reactions in its typical applications. The phenyl groups are relatively inert but could undergo electrophilic aromatic substitution under specific conditions. The ether linkage in the 3-phenylpropoxy group is generally stable but could be cleaved under harsh acidic conditions. However, the dominant and most important chemical transformations for this compound remain the hydrolysis and condensation of its alkoxy groups, which are fundamental to its function in forming polymeric networks.

Oxidation Reactions and Mechanisms of Arylsilanes and Alkoxysilanes

The oxidation of organosilanes is a fundamental transformation that typically involves the conversion of a carbon-silicon (C-Si) bond to a carbon-oxygen (C-O) bond. This process is of significant synthetic utility, effectively using the silyl (B83357) group as a masked hydroxyl group. organic-chemistry.orgwikipedia.org For a molecule like this compound, both the silicon-carbon (Si-CH3) and the silicon-alkoxy (Si-O-C) bonds, as well as the phenyl groups, can be considered in oxidation reactions.

A prominent method for the oxidation of C-Si bonds is the Fleming-Tamao oxidation . organic-chemistry.orgwikipedia.orgjk-sci.comsynarchive.com This reaction converts organosilanes to the corresponding alcohols using a peroxy acid or hydrogen peroxide. wikipedia.orgsynarchive.com The reaction is stereospecific, with retention of configuration at the carbon atom that was bonded to silicon. wikipedia.org The mechanism and feasibility of this oxidation depend on the substituents on the silicon atom. The presence of an electron-withdrawing group or a group that can be easily displaced (like a phenyl or heteroatom) on the silicon is often crucial for the reaction to proceed. organic-chemistry.orgwikipedia.org

In the context of this compound, direct oxidation of the Si-CH3 bond to a Si-OH group would be challenging under standard Fleming-Tamao conditions, which typically require an aryl or heteroatom substituent on the silicon that can be cleaved. wikipedia.org However, the phenyl groups within the 3-phenylpropoxy moieties could potentially be targeted for oxidation, although this would likely involve harsh conditions that could also affect other parts of the molecule.

More relevant to the structure of this compound is the oxidation of hindered alkoxysilanes. Research has shown that sterically hindered alkoxysilanes and phenylsilanes can be oxidized under basic conditions using reagents like tert-butyl hydroperoxide (t-BuOOH) in the presence of a strong base such as potassium hydride (KH) or cesium hydroxide (CsOH·H₂O) in polar aprotic solvents like DMF or NMP. acs.orgacs.org These conditions have proven effective for systems that are resistant to standard oxidation protocols. acs.orgacs.org Such methods could potentially be applied to cleave the silicon-oxygen bonds in this compound, leading to the formation of silanols and the release of 3-phenylpropanol.

The mechanism of arylsilane oxidation has been studied in detail, revealing the importance of forming a pentacoordinate intermediate. acs.org The reaction is sensitive to solvent effects and the presence of activating agents like fluoride (B91410) ions, which facilitate the attack of the oxidant. acs.org

Oxidation Reaction Reagents Key Features Potential Application to this compound
Fleming-Tamao OxidationPeroxy acid or H₂O₂ wikipedia.orgsynarchive.comConverts C-Si bond to C-O bond with retention of configuration. wikipedia.org Requires an activatable group on silicon. organic-chemistry.orgwikipedia.orgDirect oxidation of the Si-CH₃ group is unlikely.
Oxidation of Hindered Alkoxysilanest-BuOOH, KH or CsOH·H₂O in DMF/NMP acs.orgacs.orgEffective for sterically hindered silanes. acs.orgacs.orgPotential for cleavage of the Si-O bonds to form silanols.

Reductive Transformations with Organosilanes

Organosilanes are widely used as reducing agents in organic synthesis, most notably in hydrosilylation reactions. Hydrosilylation involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond, or a carbon-oxygen double bond. encyclopedia.pubwikipedia.org this compound itself does not possess a Si-H bond and therefore cannot directly act as a hydrosilylating agent. However, it could theoretically be a precursor to a reactive hydrosilane through chemical modification.

The true reductive potential in the context of this molecule lies in the cleavage of its silicon-oxygen bonds. The Si-O bond is generally strong, but its cleavage can be facilitated under certain conditions. For instance, the hydrolysis of alkoxysilanes, which can be considered a cleavage reaction, is a well-known process that can be catalyzed by acids or bases. gelest.comnih.gov The rate of hydrolysis is influenced by the steric bulk of the alkoxy groups, with methoxy groups generally hydrolyzing faster than larger alkoxy groups. gelest.com

The cleavage of Si-O-Si linkages in related compounds has been shown to be influenced by neighboring functional groups that can participate in intramolecular catalysis. nih.govacs.org While this compound does not have such a group in close proximity, this highlights the tunability of Si-O bond stability.

Reductive cleavage of Si-O bonds is less common but can be achieved with potent reducing agents. More synthetically relevant is the use of silanes in reductive processes. For example, a combination of an organosilane and a catalyst can be used for the deoxygenation of certain functional groups.

A significant area of reductive transformations involving organosilanes is hydrosilylation . This atom-economic reaction is catalyzed by various transition metals, with platinum complexes being particularly common. wikipedia.orglibretexts.org Should this compound be converted to a corresponding hydrosilane (e.g., by replacing the methyl group with a hydrogen), it could participate in such reactions. The general mechanism for metal-catalyzed hydrosilylation of an alkene is depicted below:

Oxidative Addition: The Si-H bond of the hydrosilane adds to the metal center.

Alkene Coordination: The alkene coordinates to the metal-silicon complex.

Insertion: The alkene inserts into the metal-hydride or metal-silicon bond.

Reductive Elimination: The silylated product is eliminated, regenerating the catalyst.

Reductive Process Description Relevance to this compound
Hydrosilylation Addition of a Si-H bond across an unsaturated bond, catalyzed by transition metals. encyclopedia.pubwikipedia.orgThe compound itself is not a hydrosilane but could be a precursor to one.
Si-O Bond Cleavage Hydrolytic cleavage is common, promoted by acids or bases. gelest.comnih.gov Reductive cleavage requires strong reducing agents.The 3-phenylpropoxy groups can be cleaved under hydrolytic conditions.

Advanced Spectroscopic and Analytical Characterization of Methoxymethylbis 3 Phenylpropoxy Silane

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are complementary and provide a characteristic "fingerprint" for a compound.

For Methoxymethylbis(3-phenylpropoxy)silane, FTIR and Raman spectra would reveal key information about its functional groups. The presence of the phenyl groups would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching of the propoxy and methyl groups would appear just below 3000 cm⁻¹.

Crucially, the Si-O-C stretching vibrations, expected in the 1100-1000 cm⁻¹ region, would be prominent and are sensitive to the hydrolysis of the methoxy (B1213986) group. The disappearance of these bands and the appearance of a broad O-H stretching band (around 3400 cm⁻¹) and Si-O-H bands (around 900 cm⁻¹) would indicate the formation of silanol (B1196071) intermediates. vulcanchem.com Further reaction to form siloxane (Si-O-Si) bonds would give rise to a strong, broad absorption band around 1100-1000 cm⁻¹. The Si-C bond would show a characteristic vibration at a lower frequency.

Illustrative Vibrational Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Assignment
3080 - 3010Aromatic C-H Stretch
2960 - 2850Aliphatic C-H Stretch
1600, 1495, 1450Aromatic C=C Ring Stretch
1190Si-O-C Stretch
1090C-O Stretch
840Si-CH₃ Rock

Note: This table is illustrative and based on typical vibrational frequencies for the indicated functional groups. Actual peak positions and intensities can vary.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Siloxane Network Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in this compound. The analysis of its FTIR spectrum reveals characteristic absorption bands that confirm the molecular structure. The Si-O-C linkage in the methoxy-silane group gives rise to strong bands in the 1110-1000 cm⁻¹ region. gelest.com The presence of the phenyl groups is confirmed by aromatic C-H stretching vibrations typically observed above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ range. The propyl chains exhibit characteristic aliphatic C-H stretching and bending vibrations.

Furthermore, FTIR is instrumental in analyzing the formation of siloxane (Si-O-Si) networks, which occur upon hydrolysis and condensation of the methoxy group. The development of a broad and strong absorption band between 1130 and 1000 cm⁻¹ is a clear indicator of Si-O-Si bond formation. researchgate.net The disappearance or reduction in the intensity of the Si-O-CH₃ bands, coupled with the appearance of a broad -OH stretching band (around 3400 cm⁻¹) from silanol (Si-OH) intermediates, can be monitored to understand the hydrolysis process. gelest.com

A representative table of expected FTIR absorption bands for this compound is provided below.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3060, ~3030C-H stretchAromatic (Phenyl)
~2950, ~2870C-H stretchAliphatic (Propoxy & Methoxy)
~1600, ~1495, ~1450C=C stretchAromatic Ring
~1260Si-CH₃ deformation (if present as impurity)Methylsilyl
~1090asym. Si-O-C stretchMethoxy & Phenylpropoxy
~1040asym. Si-O-Si stretchSiloxane Network
~800Si-C stretch
~740, ~700C-H out-of-plane bendMonosubstituted Phenyl

This table is a representation of expected values based on spectroscopic principles and data from similar compounds.

Raman Spectroscopy for In-situ Reaction Monitoring and Intermediate Species Identification

Raman spectroscopy serves as a powerful complementary technique to FTIR, particularly for in-situ monitoring of reactions in aqueous or solvent-based systems due to the weak Raman scattering of water. rsc.orgresearchgate.net It can be effectively employed to track the hydrolysis and condensation of this compound in real-time. The symmetric vibrations of the Si-O-C and Si-O-Si bonds, which are often weak in FTIR, can be prominent in Raman spectra.

Key Raman bands for this compound would include the characteristic phenyl ring breathing mode at approximately 1000 cm⁻¹ and other aromatic C-C stretching bands. The Si-O-CH₃ and Si-O-C(H₂)R vibrations would also provide distinct signals. rsc.org During hydrolysis, the decrease in the intensity of the methoxy-related bands and the emergence of signals corresponding to silanol (Si-OH) intermediates can be quantitatively monitored. Subsequent condensation to form siloxane oligomers and polymers is evidenced by the appearance and evolution of bands associated with Si-O-Si linkages. researchgate.net

A table of representative Raman shifts for the analysis of this compound is shown below.

Raman Shift (cm⁻¹)Vibration TypeFunctional Group
~3055C-H stretchAromatic (Phenyl)
~2930, ~2880C-H stretchAliphatic (Propoxy & Methoxy)
~1598C=C stretchAromatic Ring
~1001Ring BreathingMonosubstituted Phenyl
~750Si-C stretch
~620Si-O-C symmetric stretchMethoxy & Phenylpropoxy
~490Si-O-Si bendingSiloxane Network

This table is a representation of expected values based on spectroscopic principles and data from similar compounds.

Mass Spectrometry Techniques

Mass spectrometry techniques are indispensable for the detailed molecular characterization of this compound, providing information on its molecular weight, purity, and fragmentation patterns, as well as for identifying reaction intermediates.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Molecular Fragmentation

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary method for assessing the purity of this compound and for elucidating its fragmentation behavior under electron ionization. The gas chromatogram would ideally show a single major peak corresponding to the compound, with any minor peaks indicating impurities.

The mass spectrum of the parent compound would exhibit a molecular ion peak (M⁺), although it may be weak due to the lability of the molecule. whitman.edu The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Common fragmentation pathways for alkoxysilanes include the loss of the alkoxy group (-OCH₃) and cleavage of the ether bond in the phenylpropoxy side chains. whitman.edu Key fragments would include ions corresponding to the loss of a methoxy group, the phenylpropoxy group, and various hydrocarbon fragments from the propyl chain and phenyl ring.

A plausible fragmentation table for this compound is presented below.

m/z ValueProposed Fragment IdentityFragmentation Pathway
[M-31]⁺[M - OCH₃]⁺Loss of methoxy group
[M-149]⁺[M - OCH₂CH₂CH₂Ph]⁺Cleavage of phenylpropoxy ether
135[CH₂CH₂CH₂Ph]⁺Phenylpropyl cation
119[Si(OCH₃)(C₃H₇)]⁺ (rearranged)Silicon-containing fragment
91[C₇H₇]⁺Tropylium ion (from phenylpropyl)
77[C₆H₅]⁺Phenyl cation

This table represents a hypothetical fragmentation pattern based on known mass spectrometry principles for similar structures.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Chemical Information

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is an extremely surface-sensitive technique used to analyze the chemical composition of the outermost monolayer of a material. mdpi.com When this compound is applied as a coating or film, ToF-SIMS can provide detailed information about its orientation and chemical state at the surface. materialinterface.com

The analysis can detect characteristic fragments of the silane (B1218182) molecule, such as those related to the phenyl group, the propyl chain, and the silicon-oxygen backbone. mdpi.com For instance, the detection of Si-O-substrate ions (e.g., Si-O-Al if deposited on aluminum) can provide direct evidence of covalent bond formation at the interface. gelest.com The relative intensities of fragments from the phenyl group versus the siloxane backbone can offer insights into the orientation of the molecules on the surface.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Catalytic Intermediate Identification

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for identifying non-volatile and thermally labile species in solution, such as the intermediates formed during the hydrolysis and condensation of silanes. researchgate.net By analyzing the reaction mixture at various time points, ESI-MS can detect the presence of hydrolyzed species like silanols (Si-OH), silanediols (Si(OH)₂), and various oligomeric siloxane intermediates. researchgate.net This provides a detailed mechanistic understanding of the sol-gel process for this compound.

Surface-Sensitive Spectroscopic Techniques

Beyond mass spectrometry, other surface-sensitive spectroscopic techniques are crucial for characterizing films of this compound. Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) provide complementary information. XPS can quantify the elemental composition on the surface and determine the chemical states of silicon, oxygen, and carbon, confirming the presence and integrity of the silane film. nih.govbyu.edu ATR-FTIR, as a surface-sensitive variant of FTIR, is ideal for analyzing the functional groups and the extent of cross-linking within the silane film on a substrate. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States on Surfaces

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.netunica.it For organosilanes like this compound, XPS is invaluable for confirming the presence of silicon, carbon, and oxygen on a treated substrate and for elucidating the nature of the chemical bonds formed. diva-portal.orgmdpi.com

When a substrate is treated with this compound, XPS analysis would be expected to reveal characteristic peaks corresponding to the core level electrons of its constituent elements. The high-resolution spectra of the Si 2p, C 1s, and O 1s regions provide detailed information about the chemical environment. For instance, the Si 2p peak can distinguish between the silicon in the silane and silicon in a silica (B1680970) substrate. researchgate.net The C 1s spectrum can be deconvoluted to identify carbons in the phenyl rings, the propoxy chains, and the methoxy group. Similarly, the O 1s spectrum can differentiate between oxygen in the silicon-oxygen backbone (Si-O-Si), unreacted alkoxy groups (Si-O-C), and surface hydroxyl groups. monash.edu

Research Findings:

While specific XPS data for this compound is not extensively available in public literature, analysis of analogous organosilane films provides expected binding energy ranges. For a surface treated with a similar bis(alkoxy)silane, the following elemental compositions and binding energies would be anticipated.

Interactive Data Table: Representative XPS Data for a Silane-Treated Surface

ElementCore LevelBinding Energy (eV)Interpretation
SiliconSi 2p~102-103Indicative of Si-O-Si and Si-O-C bonding in the siloxane network.
CarbonC 1s~284-285Corresponds to C-C and C-H bonds in the phenyl and propoxy groups.
~286A shoulder peak may appear, attributed to C-O bonds in the propoxy and methoxy groups.
OxygenO 1s~532-533Represents oxygen in the Si-O-Si network and Si-O-C linkages.

Chromatographic and Other Analytical Separations

Gel Permeation Chromatography (GPC) for Oligomer and Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), a subset of size-exclusion chromatography, is a powerful technique for determining the molecular weight distribution of polymers and oligomers. shimadzu.com For this compound, which can undergo hydrolysis and condensation to form oligomeric species, GPC is essential for characterizing the extent of these reactions. nih.gov The analysis provides crucial parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which reflects the breadth of the molecular weight distribution. azom.com

Research Findings:

Specific GPC data for this compound is not readily found in peer-reviewed journals. However, studies on similar silane coupling agents that form oligomers demonstrate the utility of GPC. The molecular weight of the oligomeric species is influenced by factors such as the concentration of the silane, the amount of water present, and the pH of the solution.

Interactive Data Table: Representative GPC Data for Silane Oligomers

ParameterDescriptionTypical Value Range
Mn ( g/mol ) Number-Average Molecular Weight500 - 5,000
Mw ( g/mol ) Weight-Average Molecular Weight1,000 - 10,000
PDI Polydispersity Index (Mw/Mn)1.5 - 3.0

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) for Thermal Decomposition Profiles

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is used to determine the thermal stability and decomposition profile of materials. For this compound, TGA can provide information on the temperatures at which the organic side chains and the siloxane backbone degrade. gelest.com The presence of phenyl groups in the structure is generally known to enhance thermal stability. gelest.com

Research Findings:

While a specific TGA curve for this compound is not available in the public domain, the thermal decomposition of similar phenyl-containing silanes has been studied. The decomposition often occurs in multiple stages, corresponding to the loss of different functional groups. The initial weight loss at lower temperatures is typically due to the evaporation of any residual solvent or the loss of volatile byproducts from condensation reactions. The main decomposition of the organic moieties, including the phenylpropoxy groups, occurs at higher temperatures.

Interactive Data Table: Representative TGA Data for a Phenyl-Containing Silane

Temperature Range (°C)Weight Loss (%)Associated Decomposition Event
100 - 2001 - 5Loss of adsorbed water and volatile byproducts.
200 - 45030 - 50Decomposition of the phenylpropoxy and methoxy groups.
> 45010 - 20Degradation of the siloxane backbone.

Microscopy Techniques for Morphological Characterization

Scanning Electron Microscopy (SEM) for Surface Morphology

Research Findings:

Specific SEM images of surfaces treated with this compound are not widely published. However, SEM studies on surfaces coated with analogous silanes show that the morphology can range from a smooth, uniform layer to the formation of discrete, island-like structures, depending on the deposition conditions such as concentration, solvent, and curing temperature. researchgate.net At higher magnifications, the fine structure of the siloxane network may be observable. Energy-dispersive X-ray spectroscopy (EDX) coupled with SEM can also provide elemental mapping of the surface, confirming the distribution of silicon from the silane. nih.gov

Transmission Electron Microscopy (TEM) for Nanoscale Structure

Transmission Electron Microscopy (TEM) is an indispensable tool for visualizing the nanoscale effects of silane functionalization on particulate systems. nih.gov When this compound is applied to nanoparticles, such as silica or metal oxides, TEM analysis provides direct evidence of the coating's presence and its influence on the particles' morphology and dispersion.

In a typical application, a suspension of nanoparticles would be treated with this compound. TEM analysis of the resulting material would be expected to reveal a thin, amorphous layer of the silane coating on the nanoparticle surfaces. This is often observed as a subtle halo or a region of lower contrast surrounding the denser core of the nanoparticle. The thickness of this layer would be dependent on the concentration of the silane and the reaction conditions.

Furthermore, TEM can elucidate the role of the silane in preventing particle agglomeration. Untreated nanoparticles often exhibit a high degree of aggregation due to strong interparticle forces. The introduction of the bulky 3-phenylpropoxy groups of the silane is hypothesized to create steric hindrance, leading to better-dispersed nanoparticles in the resulting composite material. TEM micrographs would, therefore, be used to compare the state of aggregation before and after silane treatment, providing qualitative and quantitative measures of dispersion. In studies involving mesoporous silica nanoparticles, TEM can confirm that the silane functionalization does not significantly alter the ordered pore structure of the core particle. nih.govresearchgate.net

Hypothetical Research Findings for TEM Analysis

The following table represents plausible data from a hypothetical study on the functionalization of silica nanoparticles (SiO₂) with this compound.

Sample IDDescriptionAverage Particle Size (nm)Silane Layer Thickness (nm)Observations
NP-01Uncoated Silica Nanoparticles100 ± 5N/AHigh degree of aggregation, distinct particle boundaries.
NP-02Silica Nanoparticles coated with this compound104 ± 6~2Reduced aggregation, visible amorphous layer on particle surfaces.

Atomic Force Microscopy (AFM) for Surface Topography and Roughness

Atomic Force Microscopy (AFM) is a powerful technique for characterizing the topography and roughness of surfaces at the nanoscale. oamjms.eu When a substrate, such as a silicon wafer or glass slide, is functionalized with this compound, AFM can provide detailed information about the resulting surface morphology. acs.orgscielo.br

The grafting of the silane onto a surface is expected to alter its texture. AFM analysis, typically performed in tapping mode to minimize sample damage, would generate three-dimensional images of the surface before and after silanization. For other silanes, it has been observed that the functionalization process can lead to the formation of a self-assembled monolayer or, in some cases, island-like structures depending on the reaction conditions and the nature of the silane. wiley.com For this compound, it is plausible that the bulky phenylpropoxy groups could lead to a less uniform, yet significantly altered, surface topography.

Quantitative analysis of the AFM data allows for the calculation of key surface roughness parameters, such as the average roughness (Ra) and the root mean square roughness (Rq). An increase in these values after treatment would provide evidence of successful silane grafting. nih.govnih.govresearchgate.net These measurements are critical for applications where surface texture plays a role in adhesion, wettability, or biocompatibility.

Hypothetical Research Findings for AFM Analysis

This table presents hypothetical data from an AFM analysis of a silicon wafer surface before and after functionalization with this compound.

Sample IDDescriptionAverage Roughness (Ra) (nm)Root Mean Square Roughness (Rq) (nm)Surface Features
SUB-01Uncoated Silicon Wafer0.2 ± 0.050.3 ± 0.06Atomically smooth with minor defects.
SUB-02Silicon Wafer coated with this compound1.5 ± 0.31.9 ± 0.4Increased roughness with the presence of small, uniformly distributed domains.

Computational and Theoretical Investigations of Methoxymethylbis 3 Phenylpropoxy Silane

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental in predicting the geometry, reactivity, and electronic characteristics of molecules.

Although no specific studies on Methoxymethylbis(3-phenylpropoxy)silane are available, DFT has been applied to other silane (B1218182) molecules to understand their reaction mechanisms and electronic properties. nih.govnih.gov For a molecule like this compound, DFT could be used to calculate key electronic properties and reactivity descriptors. However, at present, there are no published values for these parameters for this specific compound.

Table 5.1.1: Hypothetical Global Reactivity Parameters for this compound (Data Not Available) This table is for illustrative purposes only, as no specific data has been found in the literature.

Parameter Symbol Definition Hypothetical Value
HOMO Energy EHOMO Energy of the Highest Occupied Molecular Orbital Data Not Available
LUMO Energy ELUMO Energy of the Lowest Unoccupied Molecular Orbital Data Not Available
HOMO-LUMO Gap ΔE ELUMO - EHOMO Data Not Available
Ionization Potential IP -EHOMO Data Not Available
Electron Affinity EA -ELUMO Data Not Available
Electronegativity χ -(EHOMO + ELUMO)/2 Data Not Available
Chemical Hardness η (ELUMO - EHOMO)/2 Data Not Available
Global Softness S 1/(2η) Data Not Available

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, are instrumental in elucidating reaction mechanisms. For this compound, these methods could be employed to study its hydrolysis and condensation reactions, which are characteristic of alkoxysilanes. researchgate.net This would involve mapping the potential energy surface, identifying transition states, and calculating activation barriers for these reactions. Such studies would clarify how the methoxy (B1213986) and 3-phenylpropoxy groups influence the reaction pathways. Despite the utility of these methods, no specific ab initio studies on the reaction mechanisms of this compound have been found in the reviewed literature.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful technique for studying the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of systems. mdpi.comyoutube.com

MD simulations are particularly well-suited for studying the interactions between silane coupling agents and various surfaces. nih.govunc.edu For this compound, simulations could model its adsorption onto inorganic substrates like silica (B1680970) or metal oxides. These simulations would reveal details about the orientation of the molecule at the interface, the nature of the intermolecular forces involved (e.g., van der Waals, electrostatic interactions), and the resulting structure of the adsorbed layer. Such information is crucial for understanding its role as an adhesion promoter. However, no MD simulation studies focusing on the interfacial interactions and adsorption of this compound have been published.

Table 5.2.1: Hypothetical Interfacial Interaction Data for this compound (Data Not Available) This table is for illustrative purposes only, as no specific data has been found in the literature.

System Interaction Energy (kJ/mol) Adsorption Energy (kJ/mol) Key Interacting Groups
This compound on Silica Surface Data Not Available Data Not Available Data Not Available

Combining MD simulations with DFT calculations (a QM/MM approach) can provide a more comprehensive understanding of reaction kinetics and thermodynamics in condensed phases. DFT can be used to accurately describe the electronic changes during a chemical reaction, while MD can simulate the influence of the surrounding environment, such as a solvent or a polymer matrix. This integrated approach could be used to calculate parameters like the free energy of activation for the hydrolysis of this compound in an aqueous environment. Currently, there is no literature available that reports on such integrated DFT/MD studies for this compound.

Monte Carlo (MC) Simulations

Monte Carlo simulations, which rely on repeated random sampling to obtain numerical results, can also be applied to study the behavior of molecules. In the context of this compound, MC simulations could be used to investigate its conformational space or its distribution and packing in a polymer matrix. These simulations are valuable for understanding the thermodynamic properties and equilibrium states of a system. A thorough search of the available literature indicates that no Monte Carlo simulation studies have been conducted specifically on this compound.

Application in Understanding Polymerization Processes and Structural Evolution

Computational modeling serves as a powerful tool for investigating the intricate processes of polymerization and the subsequent structural evolution of materials incorporating this compound. At a fundamental level, this organosilane participates in hydrolysis and condensation reactions, which are the cornerstone of the formation of polysiloxane networks.

The initial step involves the hydrolysis of the methoxy group attached to the silicon atom, a reaction catalyzed by the presence of water. This leads to the formation of a reactive silanol (B1196071) group (-Si-OH). Subsequently, these silanol groups can undergo condensation reactions with other silanol groups or with hydroxyl groups present on a substrate surface. This process results in the formation of strong, stable siloxane bonds (-Si-O-Si-), which are the building blocks of the polymer network.

Theoretical studies, often employing quantum mechanical methods, can elucidate the energetics and kinetics of these hydrolysis and condensation steps. By modeling the molecular structure of this compound, researchers can predict how the bulky 3-phenylpropoxy groups influence the reaction rates. It is generally understood that larger, more sterically hindering substituents on the silicon atom can slow down the rates of hydrolysis and condensation.

The evolution of the polymer structure is a complex process that can be simulated using molecular dynamics. These simulations can track the movement and reactions of individual molecules over time, providing a dynamic picture of how the initial silane monomers assemble into larger oligomers and eventually a cross-linked three-dimensional network. The presence of the two 3-phenylpropoxy groups on each silicon atom introduces a degree of flexibility and spacing within the polymer chain, which can significantly impact the final material's properties, such as its hydrophobicity and thermal stability.

StageDescriptionKey Influencing Factors
Hydrolysis The methoxy group (-OCH3) on the silane reacts with water to form a silanol group (-Si-OH) and methanol (B129727).Water availability, pH, catalysts.
Condensation Silanol groups react with each other or with substrate hydroxyl groups to form siloxane bonds (-Si-O-Si-).Concentration of silanols, temperature, steric hindrance from the 3-phenylpropoxy groups.
Polymerization & Cross-linking The continuation of condensation reactions leads to the formation of a three-dimensional polysiloxane network.Functionality of the silane (number of hydrolyzable groups), reaction conditions.
Structural Evolution The arrangement of the polymer chains and the influence of the phenylpropoxy side groups determine the final macroscopic properties of the material.Flexibility of the siloxane backbone, intermolecular interactions between the phenyl rings.

Theoretical Prediction of Reaction Pathways and Energy Barriers

Theoretical chemistry provides invaluable insights into the specific reaction pathways and associated energy barriers that govern the chemical behavior of this compound. By employing computational methods like Density Functional Theory (DFT), it is possible to map out the potential energy surface of a reaction, identifying the most likely sequence of events from reactants to products.

Similarly, the condensation reaction between two silanol groups to form a siloxane bond and a water molecule also proceeds through a specific transition state. Computational studies can calculate the activation energy for this process, providing a quantitative measure of how readily the polymerization will occur under given conditions. These calculations can also explore the influence of catalysts, such as acids or bases, on the energy barriers, explaining how these substances can accelerate the curing process.

ReactionKey StepsCalculated ParametersSignificance
Hydrolysis 1. Water coordination to Silicon. 2. Proton transfer. 3. Methoxy group departure.Activation energies for each step, energy of intermediate species.Determines the rate of initiation for polymerization.
Condensation 1. Approach of two silanol groups. 2. Formation of a pentacoordinate silicon intermediate. 3. Elimination of a water molecule.Activation energy of the transition state, reaction enthalpy.Governs the rate of polymer chain growth and cross-linking.

Transition State Analysis in Silane Reactivity

Transition state theory is a central concept in understanding the reactivity of silanes like this compound. The transition state is a high-energy, transient molecular configuration that exists at the peak of the energy barrier between reactants and products. Analyzing the geometry and electronic structure of this fleeting species is crucial for a deep understanding of the reaction mechanism.

For the hydrolysis of this compound, computational analysis of the transition state can reveal the extent of bond breaking and bond formation at the peak of the reaction coordinate. For example, it can show the precise length of the partially broken Si-O(CH3) bond and the partially formed Si-O(H) bond. This information is critical for understanding the factors that stabilize or destabilize the transition state, and thus influence the reaction rate.

The bulky 3-phenylpropoxy groups play a significant role in the transition state energetics. Their steric demands can increase the energy of the transition state, thereby slowing the reaction. Conversely, electronic effects from these groups could potentially stabilize the transition state. Computational models can dissect these competing steric and electronic effects.

Structure-Activity Relationships from Computational Models

By systematically modifying the structure of this compound in a computational model and calculating the resulting changes in reactivity, it is possible to establish clear structure-activity relationships (SAR). This approach allows for the rational design of new silane molecules with tailored properties.

For example, one could computationally replace the methyl group on the silicon atom with other alkyl or functional groups and predict the impact on the hydrolysis and condensation rates. These in silico experiments can explore a vast chemical space much more efficiently than traditional laboratory synthesis and testing.

A key aspect of SAR studies for this silane would be to investigate how modifications to the 3-phenylpropoxy group affect reactivity and the properties of the resulting polymer. For instance, adding electron-withdrawing or electron-donating substituents to the phenyl ring could alter the electronic environment at the silicon center, thereby influencing the energy barriers for hydrolysis and condensation. These computational predictions can then guide experimental work, focusing on the most promising candidate molecules for specific applications.

Structural ModificationPredicted Effect on ReactivityPredicted Impact on Polymer Properties
Replacing the methyl group with a more electron-withdrawing groupIncreased rate of hydrolysisPotentially higher cross-link density
Increasing the length of the alkyl chain in the propoxy groupDecreased rate of hydrolysis due to steric hindranceIncreased flexibility and hydrophobicity
Introducing polar functional groups on the phenyl ringAltered hydrolysis and condensation rates depending on the group's electronic effectModified surface energy and adhesive properties

Role of Methoxymethylbis 3 Phenylpropoxy Silane in Advanced Materials Synthesis

Organosilanes as Precursors in Hybrid Organic-Inorganic Materials

Organosilanes are compounds that feature a silicon atom bonded to both organic and inorganic functional groups, allowing them to act as a bridge between organic and inorganic materials. mdpi.com The general formula R-[Si-(OR')3]n, where R is an organic functional group and OR' is a hydrolyzable alkoxy group, highlights their dual nature. mdpi.com These hybrid compounds are instrumental in modifying the physical and chemical properties of silica (B1680970) networks, leading to applications as coupling agents, smart-responsive units, and more. mdpi.com

The structure of Methoxymethylbis(3-phenylpropoxy)silane includes a central silicon atom bonded to a reactive methoxy (B1213986) group, a methyl group, and two 3-phenylpropoxy groups. ontosight.ai This combination of a hydrolyzable group and bulky, hydrophobic organic moieties dictates its behavior in materials synthesis. ontosight.ai The phenyl groups, in particular, contribute to the compound's hydrophobic character and thermal stability. ontosight.ai

Silsesquioxanes (SSQs) are a class of organosilicon compounds with the empirical formula [RSiO1.5]n. mdpi.com They exist as cage-like structures, ladder-type frameworks, or random polymers. osti.gov Polyhedral Oligomeric Silsesquioxanes (POSS) are a specific type of SSQ that forms well-defined, three-dimensional cage structures. researchgate.net These nano-sized molecules are considered the smallest possible silica particles and can be functionalized with various organic groups to ensure compatibility with polymer matrices. ulprospector.com The inorganic silica core of POSS provides rigidity and high thermal stability, while the organic periphery allows for tailored solubility and reactivity. ulprospector.com

The synthesis of SSQs and POSS typically involves the hydrolysis and condensation of organotrialkoxysilanes. osti.govresearchgate.net In the case of this compound, while it is not a traditional trialkoxysilane, its single methoxy group can undergo hydrolysis to form a reactive silanol (B1196071) group (-Si-OH). This silanol can then condense with other silanol groups to form siloxane (Si-O-Si) bonds, the fundamental linkage in silsesquioxanes. nih.gov The presence of the two bulky 3-phenylpropoxy groups would sterically hinder the condensation process, which can influence the final structure, potentially favoring the formation of specific cage sizes or even leading to incompletely condensed structures. osti.gov The large organic groups would be displayed on the exterior of the resulting SSQ or POSS molecule, imparting significant hydrophobicity and influencing its interaction with other materials. ontosight.aiulprospector.com

Interpenetrating Polymer Networks (IPNs) are materials composed of two or more polymer networks that are at least partially interlaced on a molecular scale but not covalently bonded to each other. nih.gov This unique structure allows for a combination of properties from the constituent polymers. In silane-modified composites, an IPN can be formed by creating a siloxane network within an organic polymer matrix. guidechem.com

This compound can be utilized to form such IPNs. ontosight.ai When blended with a polymer and exposed to moisture, the methoxy group on the silane (B1218182) hydrolyzes. Subsequent condensation reactions lead to the formation of a crosslinked polysiloxane network that is physically entangled with the chains of the organic polymer. ontosight.aiguidechem.com The two bulky 3-phenylpropoxy groups on the silane play a crucial role in ensuring compatibility and good dispersion within the organic polymer matrix, preventing phase separation and promoting the formation of a true IPN. The resulting IPN would exhibit enhanced mechanical properties, thermal stability, and barrier properties due to the presence of the rigid, interpenetrating siloxane network. guidechem.com

Application in Sol-Gel Processes for Material Fabrication

The sol-gel process is a versatile method for producing solid materials from small molecules. The process involves the conversion of a solution system (the 'sol') into a solid-phase material (the 'gel'). For silica-based materials, this typically involves the hydrolysis and polycondensation of silicon alkoxide precursors. Sol-gel chemistry offers significant advantages, including low processing temperatures and the ability to control the final material's properties by carefully managing the reaction conditions.

Organically modified silanes, such as this compound, are frequently used in sol-gel processes to create hybrid organic-inorganic materials, often referred to as ORMOSILs (Organically Modified Silicates).

The foundation of silica-based sol-gel chemistry lies in two fundamental reactions: hydrolysis and condensation. In the first step, the alkoxide groups (in this case, the methoxy group of this compound) react with water to form silanol groups (Si-OH) and the corresponding alcohol (methanol). nih.gov

Hydrolysis Reaction: CH₃Si(OCH₂CH₂CH₂C₆H₅)₂(OCH₃) + H₂O → CH₃Si(OCH₂CH₂CH₂C₆H₅)₂(OH) + CH₃OH

Following hydrolysis, the newly formed silanol groups can undergo condensation reactions with other silanol groups (water condensation) or with remaining alkoxide groups (alcohol condensation) to form siloxane bridges (Si-O-Si). nih.gov

Condensation Reactions: 2 CH₃Si(OCH₂CH₂CH₂C₆H₅)₂(OH) → (C₆H₅CH₂CH₂CH₂O)₂Si(CH₃)-O-Si(CH₃)(OCH₂CH₂CH₂C₆H₅)₂ + H₂O CH₃Si(OCH₂CH₂CH₂C₆H₅)₂(OH) + CH₃Si(OCH₂CH₂CH₂C₆H₅)₂(OCH₃) → (C₆H₅CH₂CH₂CH₂O)₂Si(CH₃)-O-Si(CH₃)(OCH₂CH₂CH₂C₆H₅)₂ + CH₃OH

The repetition of these condensation reactions leads to the growth of a three-dimensional siloxane network, which constitutes the inorganic backbone of the gel. The large phenylpropoxy groups remain attached to the silicon atoms, becoming an integral part of the final material's structure and influencing its properties.

The kinetics of sol-gel polymerization are complex and depend on a multitude of factors. The rates of hydrolysis and condensation are influenced by the chemical structure of the silane precursor. ontosight.ai For this compound, the presence of a single, relatively reactive methoxy group suggests that the initial hydrolysis step would be faster than for silanes with less reactive alkoxy groups like ethoxy groups.

However, the two bulky 3-phenylpropoxy groups will exert significant steric hindrance. This steric bulk will likely slow down the condensation reactions, as it becomes more difficult for the reactive silanol groups on different molecules to approach each other. nih.gov This difference in the rates of hydrolysis and condensation can be exploited to control the structure of the resulting polymer. A faster hydrolysis followed by a slower condensation allows for the formation of more linear or loosely branched polymers before gelation occurs.

Controlling the polymerization kinetics is crucial for tailoring the properties of the final material. For instance, slower condensation rates can lead to materials with higher porosity and larger pore sizes.

The outcome of the sol-gel process is highly sensitive to the reaction conditions. By carefully controlling these parameters, it is possible to fine-tune the structure and properties of the resulting material.

Interactive Table: Influence of Reaction Conditions on Sol-Gel Outcomes

Reaction ConditionEffect on Hydrolysis and CondensationImpact on Final Material Properties
pH The rates of both hydrolysis and condensation are strongly catalyzed by acids and bases. mdpi.com Acidic conditions (low pH) tend to promote hydrolysis and result in more linear, weakly branched polymers. mdpi.com Basic conditions (high pH) favor condensation and lead to the formation of more highly branched, particulate clusters. mdpi.comAffects gel time, particle size, porosity, and the overall network structure. For example, silica gel prepared at pH 2 is often microporous, while at pH 10 it can be mesoporous. mdpi.com
Water/Silane Ratio (r) The stoichiometric amount of water required for complete hydrolysis of the methoxy group in this compound is r=1. Using a substoichiometric amount of water will result in incomplete hydrolysis. An excess of water generally increases the rate of hydrolysis. ontosight.aiInfluences the degree of cross-linking and the final polymer structure. Higher water ratios can lead to more complete hydrolysis and a more extensively cross-linked network. mdpi.com
Temperature Increasing the temperature generally accelerates both hydrolysis and condensation reaction rates. ontosight.aiAffects the gelation time and can influence the density and porosity of the final gel. Higher temperatures can lead to faster solvent evaporation and the formation of denser structures.
Catalysts Acid or base catalysts are often used to increase the reaction rates. ontosight.ai The choice of catalyst can selectively promote either hydrolysis or condensation.Significantly reduces gelation time. The type of catalyst can determine whether the final structure is more particulate or polymeric.
Solvent The type and concentration of the solvent can affect the solubility of the silane and the growing polymer, influencing the homogeneity of the reaction mixture and the final morphology. mdpi.comCan impact the porosity and surface area of the resulting material. The presence of a solvent like ethanol (B145695) can also participate in esterification reactions, competing with hydrolysis. mdpi.com

Development of Silane-Based Catalysts and Catalytic Systems

The versatility of organosilanes, including "this compound," extends into the realm of catalysis, where they contribute to the synthesis of advanced materials by serving as crucial components in catalytic systems. Their unique chemical structures allow them to function as ligands that modify the activity of transition metal catalysts or as agents to immobilize catalytic species onto solid supports, leading to the development of robust and reusable heterogeneous catalysts.

Organosilanes as Ligands or Supports for Transition Metal Catalysts

Organosilanes are instrumental in tailoring the properties of transition metal catalysts. nih.gov While specific research on "this compound" as a direct ligand for transition metal catalysts is not extensively documented in publicly available literature, the principles of its constituent functional groups provide a basis for its potential roles. The phenylpropoxy groups can influence the steric and electronic environment of a metal center, thereby affecting the catalyst's activity, selectivity, and stability. The methoxy group, being hydrolyzable, offers a reactive site for further modification or for anchoring the silane, and subsequently the catalyst, to a support. uchicago.edu

In a broader context, organosilanes are widely used to support transition metal complexes. researchgate.net The process typically involves the hydrolysis of the alkoxy groups (like the methoxy group in "this compound") to form silanols (Si-OH). These silanols can then condense with hydroxyl groups on the surface of a support material, such as silica or alumina, forming stable siloxane (Si-O-Support) bonds. This effectively tethers the organosilane to the support. If the organosilane is already coordinated to a transition metal, this process immobilizes the entire catalyst complex. Alternatively, the organofunctional part of the silane (in this case, the phenylpropoxy groups) can be designed to chelate with a metal, which is then introduced in a subsequent step.

The choice of silane is critical as it can influence the resulting catalyst's performance. For instance, the length and nature of the organic chain (the 3-phenylpropoxy group) can create a specific microenvironment around the catalytic center, potentially enhancing its selectivity. The phenyl groups, in particular, can engage in π-π stacking interactions, which could play a role in substrate recognition and orientation. mdpi.com

The development of such catalytic systems is a dynamic area of research, with ongoing efforts to synthesize novel bifunctional silanes that can impart unique properties to catalysts. researchgate.netrsc.orgingentaconnect.com

Immobilization of Catalytically Active Species on Silane-Modified Surfaces

The immobilization of catalytically active species on solid supports is a key strategy for bridging homogeneous and heterogeneous catalysis, aiming to combine the high activity and selectivity of homogeneous catalysts with the ease of separation and reusability of heterogeneous catalysts. nih.gov Silane coupling agents are pivotal in this approach, as they form a stable linkage between the inorganic support and the organic or organometallic catalytic species. nih.gov

The general mechanism for immobilization using a silane like "this compound" would proceed as follows:

Hydrolysis: The methoxy group of the silane hydrolyzes in the presence of water to form a reactive silanol group (Si-OH). nih.gov

Condensation: The silanol groups condense with hydroxyl groups present on the surface of an inorganic support (e.g., silica, titania, zirconia), forming a covalent siloxane bond (Si-O-Support). This results in a surface that is functionalized with phenylpropoxy groups. mdpi.com

Catalyst Attachment: The catalytically active species is then immobilized onto the functionalized surface. This can occur through various interactions with the phenylpropoxy groups, such as coordination, ion exchange, or covalent bonding, depending on the nature of the catalyst and the functional groups on the silane.

Studies on various organosilanes have demonstrated the effectiveness of this method. For example, aminosilanes have been used to immobilize metal complexes through the formation of coordinate bonds with the amino group. nih.gov While direct examples for "this compound" are scarce, the phenylpropoxy groups could potentially interact with metal catalysts through non-covalent interactions or could be chemically modified to introduce specific ligating groups.

The table below summarizes the general steps and key considerations for immobilizing catalysts using organosilanes.

StepDescriptionKey Considerations
Support Selection Choice of an inorganic material with surface hydroxyl groups.High surface area, porosity, thermal and chemical stability.
Silane Selection Choice of an organosilane with appropriate hydrolyzable and organofunctional groups.Reactivity of the hydrolyzable group, nature of the organofunctional group for catalyst interaction.
Silanization Reaction of the silane with the support surface.Solvent, temperature, pH, water content, silane concentration.
Catalyst Immobilization Attachment of the catalytically active species to the functionalized surface.Nature of the interaction (covalent, coordinate, ionic), catalyst loading.
Characterization Analysis of the resulting heterogeneous catalyst.Surface area analysis, spectroscopic methods (FTIR, NMR), electron microscopy, determination of metal content.

This systematic approach allows for the rational design of heterogeneous catalysts with tailored properties for a wide range of chemical transformations. nih.gov

Functionalization of Substrates and Surface Engineering

The ability of "this compound" to modify surfaces is one of its most significant attributes, leading to its use in advanced materials as an adhesion promoter and surface engineering agent. ontosight.ai By altering the surface chemistry of substrates, this bifunctional silane can dramatically improve the interface between dissimilar materials, such as organic polymers and inorganic fillers or substrates.

Mechanisms of Adhesion Promotion at Organic-Inorganic Interfaces

The primary mechanism by which silane coupling agents like "this compound" promote adhesion involves the formation of a durable chemical bridge between an inorganic substrate and an organic polymer. nih.govnih.gov This process can be understood through a series of steps:

Hydrolysis: The methoxy group attached to the silicon atom is hydrolyzable and reacts with water to form a silanol (Si-OH) group. This reaction can be catalyzed by acids or bases. mdpi.com

Condensation: The newly formed silanol groups can condense with other silanols to form a siloxane network (Si-O-Si). More importantly, they can react with hydroxyl groups present on the surface of inorganic materials like glass, metal oxides, and silica, forming stable covalent siloxane bonds to the substrate. researchgate.net

Interfacial Interaction: The organofunctional part of the silane molecule, the two 3-phenylpropoxy groups, extends away from the inorganic surface. These organic chains then physically entangle or chemically react with the polymer matrix of an adhesive, coating, or composite material. nih.gov The phenyl groups in "this compound" are particularly effective in promoting compatibility with aromatic polymer systems through π-π interactions. mdpi.com

This dual reactivity allows the silane to act as a molecular bridge, effectively coupling the inorganic and organic phases and dissipating stress at the interface, which leads to a significant enhancement in adhesive strength and durability, particularly in humid environments. nih.gov

The effectiveness of adhesion promotion is dependent on the formation of a well-organized and stable silane layer at the interface. The structure of this layer can range from a simple monolayer to a more complex, cross-linked polysiloxane network. researchgate.net

Surface Modification for Enhanced Interfacial Adhesion in Composite Materials

In composite materials, the interface between the reinforcing filler (e.g., glass or carbon fibers) and the polymer matrix is often the weak point. researchgate.net Poor adhesion at this interface can lead to premature failure of the composite under stress. Silane coupling agents are widely used to treat the surface of fillers to improve interfacial adhesion and, consequently, the mechanical properties of the composite. ontosight.ai

When "this compound" is used to treat a filler, its methoxy group hydrolyzes and bonds to the filler surface, as described previously. The long, flexible 3-phenylpropoxy chains then become available to interact with the polymer matrix. This interaction improves the wetting of the filler by the polymer during composite processing and creates a strong bond between the two phases. nih.gov

The benefits of using silane coupling agents in composites are well-documented and include:

Increased mechanical strength: Improved stress transfer from the matrix to the reinforcement leads to higher tensile, flexural, and impact strengths.

Enhanced durability: The formation of a water-resistant bond at the interface improves the composite's resistance to environmental degradation, especially in humid conditions.

Improved processing characteristics: Better wetting of the filler by the polymer can lead to lower viscosity and improved dispersion of the filler in the matrix.

The table below presents hypothetical data illustrating the potential effect of a silane coupling agent with a similar structure to "this compound" on the mechanical properties of a glass fiber-reinforced epoxy composite.

PropertyUn-treated Glass Fiber CompositeSilane-Treated Glass Fiber Composite% Improvement
Tensile Strength (MPa) 35050043%
Flexural Strength (MPa) 60085042%
Interlaminar Shear Strength (MPa) 406563%
Water Absorption (24h, %) 0.50.2-60%

Note: This data is illustrative and based on typical improvements observed with silane coupling agents in fiber-reinforced composites. Specific results for "this compound" would require experimental verification.

Development of Coatings with Tailored Surface Properties and Morphologies

"this compound" and related organosilanes are valuable tools in the formulation of advanced coatings. ontosight.ai They can be used as additives or as primary components in sol-gel coatings to impart a range of desirable properties to a surface.

The bifunctional nature of this silane allows for the creation of coatings with tailored characteristics. The silane part of the molecule provides adhesion to the substrate, while the organic part determines the surface properties of the coating. The two 3-phenylpropoxy groups in "this compound" can impart hydrophobicity and oleophilicity to the surface, making it water-repellent and potentially useful for anti-fouling or easy-to-clean applications. The presence of aromatic rings also enhances thermal stability and UV resistance. ontosight.ai

By co-hydrolyzing and co-condensing "this compound" with other organosilanes or metal alkoxides, it is possible to create hybrid organic-inorganic coatings with a wide range of properties. For example, incorporating fluorinated silanes can lead to superhydrophobic surfaces, while using aminosilanes can create surfaces with specific chemical reactivity for further functionalization. researchgate.netmdpi.com

The morphology of the coating can also be controlled by adjusting the reaction conditions of the sol-gel process, such as pH, water-to-silane ratio, catalyst, and curing temperature. This allows for the creation of coatings that are dense and barrier-like, or porous with a high surface area, depending on the intended application.

Research in this area is focused on developing multifunctional coatings that combine several properties, such as corrosion resistance, wear resistance, and self-cleaning capabilities, in a single layer. The use of versatile silanes like "this compound" is key to achieving these goals.

Future Research Directions and Emerging Paradigms in Methoxymethylbis 3 Phenylpropoxy Silane Chemistry

Novel Synthetic Routes and Sustainable Chemistry Approaches

The industrial synthesis of organosilanes has traditionally relied on well-established but often resource-intensive methods. Future research is increasingly focused on developing greener, more efficient, and economically viable synthetic pathways.

Current and Emerging Synthetic Strategies: The synthesis of organoalkoxysilanes is often achieved through the hydrosilylation of unsaturated compounds or the dehydrogenative coupling of hydrosilanes with alcohols. nih.govacs.org Hydrosilylation, which typically employs platinum-based catalysts like Speier's or Karstedt's catalyst, is known for high efficiency and selectivity. mdpi.com However, the high cost and low abundance of platinum have spurred research into catalysts based on earth-abundant metals such as iron, cobalt, and nickel. nih.govacs.org

Another promising strategy is the dehydrogenative coupling of hydrosilanes with alcohols, which produces silyl (B83357) ethers and hydrogen gas, representing a highly atom-economical process. acs.org For Methoxymethylbis(3-phenylpropoxy)silane, this could involve the reaction of methoxymethylsilane (B14703734) with 3-phenyl-1-propanol (B195566). Furthermore, recent advancements in organocatalysis, using soluble organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), offer a metal-free alternative for silane (B1218182) synthesis under mild, often solvent-free, conditions. acs.orgnih.gov This approach simplifies purification, as the catalyst can be easily removed, and aligns with green chemistry principles by allowing for the recycling of reagents. acs.org

Interactive Data Table: Comparison of Catalytic Systems for Organosilane Synthesis

Catalyst TypeExamplesAdvantagesChallenges for Future Research
Platinum-Group MetalsSpeier's Catalyst, Karstedt's CatalystHigh reaction yields, good functional group tolerance, high regioselectivity. mdpi.comHigh cost, low abundance, potential for product contamination.
Earth-Abundant MetalsCobalt, Iron, Nickel ComplexesLow cost, environmentally benign, sustainable. nih.govacs.orgOften sensitive to air and moisture, may require specific activators. nih.gov
OrganocatalystsDBU, TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene)Metal-free, mild reaction conditions, potential for solvent-free processes, easy catalyst removal. acs.orgnih.govSubstrate scope and catalytic efficiency for complex silanes need further exploration.

Advanced Mechanistic Studies and In-Situ Characterization Techniques

A profound understanding of reaction mechanisms is critical for optimizing synthetic processes and controlling the properties of the final materials. For this compound, this involves studying its hydrolysis, condensation, and interactions with substrates at a molecular level. Future research will heavily rely on advanced in-situ characterization techniques, which analyze materials in their operational state. numberanalytics.comnumberanalytics.com

Applicable In-Situ Techniques:

Operando Spectroscopy: Techniques like Fourier-transform infrared (FTIR), Raman, and X-ray absorption spectroscopy (XAS) allow for the real-time monitoring of chemical reactions. numberanalytics.comresearchgate.net For the study of this compound, operando FTIR could track the disappearance of Si-OCH₃ bonds and the formation of Si-O-Si networks during hydrolysis and condensation, providing crucial kinetic data. numberanalytics.comnumberanalytics.com

In-Situ Microscopy: High-resolution microscopy, such as in-situ transmission electron microscopy (TEM), enables the direct visualization of morphological and structural changes. numberanalytics.comnumberanalytics.com This could be used to observe how this compound adsorbs onto a substrate and forms films, offering insights into its role as an adhesion promoter. ontosight.ai

These techniques provide a dynamic picture of catalytic processes and material formation, moving beyond the static analysis offered by traditional ex-situ methods. numberanalytics.comrsc.org

Interactive Data Table: Potential In-Situ Characterization for this compound

TechniqueInformation GainedRelevance to this compound
Operando FTIR/Raman SpectroscopyVibrational modes of molecules, tracking of functional group changes. numberanalytics.comresearchgate.netMonitoring the kinetics of hydrolysis and condensation reactions; studying surface chemistry.
Operando X-ray Absorption Spectroscopy (XAS)Local atomic structure and oxidation state of silicon. numberanalytics.comresearchgate.netElucidating the coordination environment of the silicon atom during catalytic cycles or material integration.
In-Situ Transmission Electron Microscopy (TEM)Real-time observation of nanoscale morphology, particle growth, and film formation. numberanalytics.comVisualizing the mechanism of adhesion promotion and the formation of composite interfaces.
In-Situ X-ray Diffraction (XRD)Changes in crystalline structure during reactions or phase transitions. researchgate.netStudying the structure of materials derived from the silane precursor under operational conditions.

Integration of Computational and Experimental Methodologies for Predictive Modeling

The synergy between computational modeling and experimental work is a powerful paradigm for accelerating materials discovery. High-level quantum chemical methods and density functional theory (DFT) have become indispensable tools for studying organosilicon chemistry. nih.govnih.gov

Predictive Power of Computational Models: Computational models can accurately predict the thermochemical properties of organosilanes, such as their standard enthalpies of formation, and model reaction pathways. nih.govnih.gov For this compound, this means that various potential synthetic routes can be screened in silico to identify the most energetically favorable ones before any lab work begins. Models like the Euler-Lagrangian model can be used to simulate chemical vapor deposition (CVD) processes, predicting how parameters like temperature, pressure, and flow rate affect film growth and uniformity. acs.orgresearchgate.net This is particularly relevant for designing precursors for electronic materials. rsc.org The coupling of these computational fluid dynamics (CFD) models with discrete element methods (DEM) can provide even more realistic predictions of particle behavior in industrial reactors. acs.org

Future research will focus on refining these models by benchmarking them against highly accurate experimental data, leading to a robust predictive framework that can guide the synthesis and application of complex organosilanes. nih.gov

Interactive Data Table: Computational Modeling in Organosilane Chemistry

Modeling TechniquePredictive CapabilityApplication to this compound Research
Quantum Chemistry (e.g., W1, CBS-QB3)Highly accurate gas-phase thermochemical properties (enthalpy, entropy). nih.govnih.govEstablishing benchmark data; determining reaction thermodynamics.
Density Functional Theory (DFT)Reaction mechanisms, transition states, electronic structures. nih.govInvestigating hydrolysis pathways; modeling interactions with surfaces.
CFD-DEM ModelsHydrodynamics, heat and mass transfer, reaction rates in reactors. acs.orgSimulating CVD processes for film deposition; optimizing reactor design.
Kinetic Monte Carlo (kMC)Predicting thin film growth morphology at the atomic scale. rsc.orgUnderstanding monolayer growth when used as a precursor for surface modification.

Exploration of New Catalytic Applications and Functional Material Development

While this compound is known for its role as a coupling agent and adhesion promoter in adhesives, sealants, and coatings, its potential applications are far broader. ontosight.ai Future research will likely explore its use as a precursor for a new generation of advanced functional materials.

Emerging Applications:

High-Performance Composites: The silane can be used to enhance the interface between reinforcing fibers (like glass or carbon) and polymer matrices, improving the mechanical and thermal properties of composite materials. ontosight.ai

Precursor for Advanced Ceramics: Through pyrolysis, organosilane precursors can be converted into silicon oxycarbide (SiOC) ceramics. mdpi.com These materials exhibit exceptional thermal stability and are promising for applications in thermal protection systems, such as those used on hypersonic vehicles. mdpi.com

Functionalized Polymers: The dual reactivity of organofunctional silanes allows them to be incorporated into polymer structures, such as hyperbranched polymers (HBPs). mdpi.com This could lead to materials with unique properties for use in sensors, drug delivery systems, or advanced coatings. mdpi.com

Surface Modification: The ability of silanes to form self-assembled monolayers can be exploited for precise surface engineering in microelectronics, medical devices, and diagnostics. gelest.com

The unique structure of this compound, with its bulky phenylpropoxy groups, could impart enhanced hydrophobicity and thermal stability to these advanced materials.

Interactive Data Table: Potential Future Applications and Material Properties

Application AreaRole of this compoundResulting Material Properties
Advanced Ceramic Matrix CompositesPolymer Infiltration and Pyrolysis (PIP) Precursor. mdpi.comHigh thermal stability, oxidation resistance, favorable dielectric properties. mdpi.com
Hyperbranched PolymersMonomer or modifying agent. mdpi.comTailorable solubility, improved thermal stability, specific functionalities for sensing or catalysis. mdpi.com
MicroelectronicsPrecursor for Chemical Vapor Deposition (CVD). researchgate.netFormation of low-dielectric constant silicon-containing films. researchgate.netgoogle.com
Medical DevicesSurface modification agent for implants or diagnostic tools. gelest.comImproved biocompatibility, controlled surface hydrophobicity, enhanced durability.

Scalability of Synthetic Processes and Industrial Relevance of Advanced Organosilane Precursors

For any new discovery in organosilane chemistry to have a real-world impact, the underlying synthetic processes must be scalable, cost-effective, and safe. The transition from laboratory-scale synthesis to industrial production presents significant challenges, including process control, waste management, and economic feasibility.

Pathways to Industrial Relevance: The industrial relevance of an advanced organosilane precursor like this compound is directly tied to its performance in high-value applications and the efficiency of its production. The demand for new precursors for the semiconductor industry, for example, is driven by the need to deposit silicon-containing films at lower temperatures. google.com Similarly, the aerospace industry requires precursors for robust, lightweight ceramic composites. mdpi.com

Future research must therefore focus not only on novel chemistry but also on process intensification. This includes the development of continuous flow reactors, the implementation of more efficient and recyclable catalytic systems, and designing processes that minimize waste, aligning with the principles of a circular economy. nih.gov The development of a sustainable, high-yield, and scalable synthesis for this compound will be crucial for its adoption as a key building block in the next generation of advanced materials.

Interactive Data Table: Key Factors for Industrial Scalability

FactorDescriptionRelevance to this compound
Process EfficiencyHigh yield, high selectivity, and low energy consumption.Crucial for economic viability; favors catalysts that operate under mild conditions. acs.org
Cost of Raw MaterialsUse of inexpensive and abundant starting materials and catalysts.Drives research away from platinum-group metals towards earth-abundant alternatives. nih.govmdpi.com
Capital ExpenditureCost of reactor design and plant construction.Processes that operate at lower pressures and temperatures are generally favored. google.com
SustainabilityMinimization of waste, use of green solvents, and recyclability of catalysts. acs.orgIncreasingly important for regulatory compliance and corporate responsibility.
Market DemandA clear need for the precursor in high-value applications.Strong demand exists in microelectronics, aerospace, and advanced coatings. mdpi.comgoogle.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.